Cas no 75330-75-5 (Lovastatin)
La lovastatine est un inhibiteur compétitif de l'HMG-CoA réductase, une enzyme clé dans la biosynthèse du cholestérol. Ce composé de la classe des statines est utilisé comme agent hypolipémiant pour réduire le taux de LDL-cholestérol dans le sang. D'origine naturelle (isolé initialement d'Aspergillus terreus), la lovastatine présente une structure lactone cyclique qui se convertit en forme active in vivo. Son mécanisme d'action repose sur l'inhibition de la voie du mévalonate, diminuant ainsi la production hépatique de cholestérol. Les avantages thérapeutiques incluent une biodisponibilité modérée (environ 30%), une liaison protéique élevée (>95%) et un métabolisme principalement hépatique via le cytochrome P450 3A4. Son profil pharmacocinétique permet une administration une ou deux fois par jour, avec une élimination principalement biliaire.

Lovastatin structure
Nom du produit:Lovastatin
Numéro CAS:75330-75-5
Le MF:C24H36O5
Mégawatts:404.5396
MDL:MFCD00072164
CID:59683
PubChem ID:24896706
Lovastatin Propriétés chimiques et physiques
Nom et identifiant
-
- Lovastatin
- [1s-[1alpha(r*),3alpha,7beta,8beta(2s*,4s*),8abeta]]-2-methylbutanoicacid1,2,
- 4-hydroxy-6-oxo-2h-pyran-2-yl)ethyl)-1-naphthalenylester,(1s-(1-alpha-(r*),3
- 4-hydroxy-6-oxo-2h-pyran-2-yl]ethyl]-1-naphthalenyl(s)-2-methyl-butyrate
- 8-[2-(4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthale
- Mevinolin
- MEVINOLIN(AS)
- DL-Lactic acid
- LOVALIP
- LOVASTIN
- MEVACOR
- mevlor
- msd803
- Paschol
- Rovacor
- Sivlor
- 6α-Methylcompactin
- Monacolin K
- 1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate
- 洛伐他汀
- Lovalord
- Mevinacor
- Altoprev
- Nergadan
- Artein
- Altocor
- 6alpha-Methylcompactin
- Hipovastin
- Lovastatine
- Lovasterol
- Lipivas
- Closterol
- Teroltrat
- Tecnolip
- Cholestra
- Rodatin
- Lozutin
- Lipofren
- Lestatin
- Hipolip
- Colevix
- Taucor
- Lipdip
- Belvas
- Lovastatine [French]
- Lovastatinum [Latin]
- Lovastatina [Spanish]
- 6-alpha-Methylcompactin
- Lovastatinum
- Lovastatina
- MSD 803
- MK 803
- 6 alpha-Methylcompactin
- KBio3_002848
- LOVASTATIN [INN]
- NINDS_001032
- UNII-9LHU78OQFD
- NSC779704
- 74133-25-8
- BRD-K09416995-001-06-8
- HMS2096H13
- HMS3676H19
- HMS1923O13
- NCGC00023509-07
- SMR000673570
- Lovastatin [USAN:USP:INN:BAN]
- LOVASTATIN [USP MONOGRAPH]
- LOVASTATIN [WHO-DD]
- Pharmakon1600-01503977
- KS-1082
- Tox21_110888_1
- Lovastatin for peak identification
- Lovastatinum (Latin)
- Lovastatin,(S)
- Prestwick3_000516
- BPBio1_000519
- HY-N0504
- NCGC00023509-10
- Simvastatin impurity, lovastatin-
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-8-(2-((4R,6R)-4-hydroxy-2-oxo-2H-pyran-6-yl)ethyl)-3,7-dimethylnaphtyl(S)-2-methylbutyrat
- LOVASTATIN [MI]
- HMS1990O07
- AB00052400_18
- MLS001055358
- BDBM34168
- BRD-K09416995-001-21-7
- NCGC00023509-14
- CHEBI:40303
- Rextat
- A838383
- MK-803
- LOVASTATIN (USP MONOGRAPH)
- Mevacor;Monacolin K;mevinolin;6-alpha-Methylcompactin
- MFCD00072164
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-(2-((1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl)ethyl)tetrahydro-4-hydroxy-2H-pyran-2-one
- (S)-2-Methylbutyric acid, 8-ester with (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
- C07074
- NCGC00023509-03
- 6.alpha.-Methylcompactin
- HY-N0504R
- PCZOHLXUXFIOCF-BXMDZJJMSA-N
- NSC-779704
- LOVASTATIN [EP MONOGRAPH]
- CS-0694830
- GTPL2739
- L0214
- BSPBio_001265
- (2S)-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl-2-methyl butanoate
- BIDD:PXR0113
- EN300-52515
- LOVASTATIN (EP MONOGRAPH)
- Tox21_201475
- BUTANOIC ACID, 2-METHYL-, 1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-(TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER, (1S-(1.ALPHA.(R*),3.ALPHA.,7.BETA.,8.BETA.(2S*,4S*),8.ALPHA..BETA.))-
- (2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
- ACon1_000390
- (2S)-2-Methylbutanoic acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester
- BSPBio_000471
- EC 616-212-7
- DB00227
- NCGC00023509-16
- 1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- MLS000069585
- 6-Methylcompactin
- s2061
- LOVASTATIN [VANDF]
- Lovastatin (USAN:USP:INN:BAN)
- SCHEMBL3136
- ADVICOR COMPONENT LOVASTATIN
- SR-05000001880-2
- G226
- Spectrum5_001294
- Lovastatin (Mevacor)
- DTXSID5020784
- Mevinolin from Aspergillus sp.
- ACon0_000534
- NC00713
- LOVASTATIN [USP-RS]
- Liposcler
- BSPBio_003346
- HMS3713H13
- NSC-758662
- KBio1_001032
- NSC758662
- (S)-2-Methyl-butyric acid (1S,3R,7S,8S,8aR)-8-[2-((3R,5R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl ester
- SPBio_002392
- 2-Methyl-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester butanoic acid
- HMS3403O07
- NCGC00023509-05
- NS00000544
- (+)-mevinolin
- (S)-(1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate
- MLS006011867
- NCGC00023509-04
- DivK1c_001032
- 6 Methylcompactin
- CCRIS 8092
- Q417740
- CAS-75330-75-5
- 1,2,6,7,8,8a-Hexahydro-beta,delta-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutyoxy)-1-naphthaleneheptanoic acid delta-lactone
- HMS3412H19
- AC-13961
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate
- NSC-633781
- butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl ester, (2S)-
- HMS2093O03
- BRN 3631989
- HMS2236F07
- cid_53232
- Prestwick_819
- Tox21_300268
- LOVASTATIN [ORANGE BOOK]
- AB00052400-17
- BIDD:GT0749
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- 1cqp
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- Prestwick0_000516
- L-154803
- Mevinolin from Aspergillus sp., >=98% (HPLC)
- Lovastatin- Bio-X
- NCGC00023509-06
- HMS3259F10
- SIMVASTATIN IMPURITY E [EP IMPURITY]
- CCG-39627
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- HMS2089M06
- Z754931258
- NCGC00254157-01
- SCHEMBL14227102
- [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R,4R)-4-oxidanyl-6-oxidanylidene-oxan-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- US9353061, Lovastatina
- AB00052400_19
- 75330-75-5
- Lovastatin (USP/INN)
- Opera_ID_1578
- HMS3039N16
- SIMVASTATIN IMPURITY, LOVASTATIN-(USP IMPURITY)
- Mevinolin (lovastatin)
- Monakolin K
- MK-803; LOVALIP; MEVACOR
- NCGC00023509-08
- CS-1990
- NCGC00023509-09
- Prestwick2_000516
- NCGC00023509-13
- SIMVASTATIN IMPURITY E (EP IMPURITY)
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
- LOVASTATIN (USP-RS)
- Lovastatin & Primycin
- SBI-0051881.P002
- HMS503O05
- AKOS005267139
- SIMVASTATIN IMPURITY, LOVASTATIN- [USP IMPURITY]
- SR-01000000123-3
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Lovastatin (MK-803)
- LOVASTATIN COMPONENT OF ADVICOR
- (S)-((1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl) 2-methylbutanoate
- Butanoic acid, 2-methyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-- oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-
- 2beta,6alpha-Dimethyl-8alpha-(2-methyl-1-oxobutoxy)-mevinic acid lactone
- SR-05000001880
- Butanoic acid, 2-methyl-, (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester, (2S)-
- D00359
- A838030
- ML-530B
- LOVASTATIN (MART.)
- NCGC00259026-01
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- Mevinolin from Aspergillus sp., powder
- HMS3268C03
- IDI1_001032
- Spectrum3_001873
- CHEMBL503
- Lovastatin [USAN]
- (2S)-2-METHYLBUTANOIC ACID (1S,3R,7S,8S,8AR)-1,2,3,7,8,8A-HEXAHYDRO-3,7-DIMETHYL-8-(2-((2R,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHYL)-1-NAPHTHALENYL ESTER
- (1S-(1alpha(R*),3alpha,7beta,8beta(2S*,4S*),8abeta))-2-Methylbutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester
- Tox21_110888
- US9115116, lovastatin
- NSC 758662
- NCGC00023509-11
- SMR000058779
- LOVASTATIN [MART.]
- SPECTRUM1503977
- HSDB 6534
- 9LHU78OQFD
- DTXCID50784
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
- (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-(2-(2R,4R)-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl (S)-2-methyl-butyrate
- BL164644
- NSC633781
- SR-01000000123
- C10AA02
- MEGxm0_000398
- HMS1792O07
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate
- Lovastatin (Standard)
- Mevacor (TN)
- HMS3884B03
- Prestwick1_000516
- SR-05000001880-1
- LOVASTATIN [HSDB]
- HMS1569H13
- MLSMR
- Lovastatin,98%
- BBL024473
- BRD-K09416995-001-39-9
- BRD-K09416995-001-40-7
- ALBB-027272
- STK801953
- BRD-K09416995-001-38-1
-
- MDL: MFCD00072164
- Piscine à noyau: 1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
- La clé Inchi: PCZOHLXUXFIOCF-BXMDZJJMSA-N
- Sourire: O(C([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])=C2C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]3([H])C([H])([H])[C@]([H])(C([H])([H])C(=O)O3)O[H])[C@@]12[H]
Propriétés calculées
- Qualité précise: 404.256274g/mol
- Charge de surface: 0
- XLogP3: 4.3
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Nombre de liaisons rotatives: 7
- Masse isotopique unique: 404.256274g/mol
- Masse isotopique unique: 404.256274g/mol
- Surface topologique des pôles: 72.8Ų
- Comptage des atomes lourds: 29
- Complexité: 666
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
- Nombre d'tautomères: 2
- Poids moléculaire: 404.5
Propriétés expérimentales
- Stability Shelf Life: Stable under recommended storage conditions.
- Couleur / forme: Powder
- Dense: 1.1200
- Point de fusion: 179°C(lit.)
- Point d'ébullition: 559.198℃/760mmHg
- Point d'éclair: 185.3℃
- Indice de réfraction: 320 ° (C=0.5, CH3CN)
- Solubilité: ethanol: soluble9.80-10.20mg/mL, clear, colorless to faintly yellow
- Coefficient de répartition de l'eau: 0.0004 mg/mL at 25 ºC
- Le PSA: 72.83000
- Le LogP: 4.19550
- Pression de vapeur: 2.22X10-12 mm Hg at 25 °C (est)
- Merck: 5586
- Rotation spécifique: D25 +323° (c = 0.5 g in 100 ml acetonitrile)
- Solubilité: Insoluble dans l'eau.
Lovastatin Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P264; P270; P301+P312; P330; P501
- Numéro de transport des marchandises dangereuses:3077
- Wgk Allemagne:3
- Code de catégorie de danger: R36 / 37 / 38: irritation des yeux, des voies respiratoires et de la peau
- Instructions de sécurité: S22-S24/25
- RTECS:EK7907000
-
Identification des marchandises dangereuses:
- Catégorie d'emballage:III
- Niveau de danger:9
- Catégorie d'emballage:III
- Niveau de danger:9
- Durée de la sécurité:9
- Terminologie du risque:R36/37/38
- Groupe d'emballage:III
- Toxicité:LD50 orally in mice: >1000 mg/kg (Endo)
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lovastatin Données douanières
- Code HS:2932999099
- Données douanières:
Code douanier chinois:
2932999099Résumé:
2932999099. Autres composés hétérocycliques ne contenant que des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2932999099. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'oxygène. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Lovastatin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN99961-20mg |
Lovastatin |
75330-75-5 | >=98% | 20mg |
$30 | 2023-09-19 | |
ChemScence | CS-1990-100mg |
Lovastatin |
75330-75-5 | 99.93% | 100mg |
$108.0 | 2021-09-02 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20806-20mg |
Lovastatin |
75330-75-5 | ,HPLC≥98% | 20mg |
¥150.00 | 2021-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200850-5mg |
Lovastatin, |
75330-75-5 | ≥97% | 5mg |
¥150.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200850A-25mg |
Lovastatin, |
75330-75-5 | ≥97% | 25mg |
¥602.00 | 2023-09-05 | |
abcr | AB251957-5g |
Lovastatin, 98%; . |
75330-75-5 | 98% | 5g |
€174.30 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1207-200 mg |
Lovastatin |
75330-75-5 | 99.66% | 200mg |
¥1113.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24921-200mg |
Lovastatin |
75330-75-5 | 200mg |
¥898.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L24920-5g |
Lovastatin |
75330-75-5 | 98% | 5g |
¥32.0 | 2024-07-18 | |
LKT Labs | M1687-50 mg |
Mevinolin |
75330-75-5 | ≥97% | 50mg |
$113.60 | 2023-07-10 |
Lovastatin Fournisseurs
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
(CAS:75330-75-5)Lovastatin
Numéro de commande:TB02311
État des stocks:in Stock
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureté:>98%
Dernières informations tarifaires mises à jour:Tuesday, 21 January 2025 17:57
Prix ($):price inquiry
Lovastatin Littérature connexe
-
D. Beltrán,M. D. Frutos-Lisón,J. C. Espín,R. García-Villalba Food Funct. 2019 10 1787
-
John L. Sorensen,Karine Auclair,Jonathan Kennedy,C. Richard Hutchinson,John C. Vederas Org. Biomol. Chem. 2003 1 50
-
Wei-Hsuan Hsu,Si-Shi Lu,Bao-Hong Lee,Ya-Wen Hsu,Tzu-Ming Pan Food Funct. 2013 4 1742
-
Chih-Hui Lin,Tzu-Hsing Lin,Tzu-Ming Pan Food Funct. 2017 8 2102
-
Gang Li,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2014 31 1175
75330-75-5 (Lovastatin) Produits connexes
- 79902-63-9(Simvastatin)
- 305-03-3(Chlorambucil)
- 109273-98-5(Dehydro Lovastatin)
- 73573-88-3(Mevastatin)
- 75225-50-2(Lovastatin Hydroxy Acid, Sodium Salt)
- 81093-37-0(Pravastatin)
- 188067-71-2(2-Heptenoic acid,7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-,(2E,5R)-)
- 67-68-5(Dimethyl sulfoxide)
- 149756-62-7(Lovastatin Dimer)
- 77517-29-4(4a,5-Dihydro Lovastatin)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:75330-75-5)Lovastatin

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:75330-75-5)Lovastatin

Pureté:99%
Quantité:500g
Prix ($):351.0